Cas no 2229509-78-6 (2-(3-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine)

2-(3-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine
- EN300-2004321
- 2229509-78-6
- [2-(3-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine
-
- インチ: 1S/C12H16BrNO2/c1-15-11-5-7(9-3-8(9)6-14)4-10(13)12(11)16-2/h4-5,8-9H,3,6,14H2,1-2H3
- InChIKey: FGNCAKLCEIMWDN-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=C(C=1)C1CC1CN)OC)OC
計算された属性
- せいみつぶんしりょう: 285.03644g/mol
- どういたいしつりょう: 285.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 44.5Ų
2-(3-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2004321-0.5g |
[2-(3-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2229509-78-6 | 0.5g |
$1221.0 | 2023-09-16 | ||
Enamine | EN300-2004321-0.1g |
[2-(3-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2229509-78-6 | 0.1g |
$1119.0 | 2023-09-16 | ||
Enamine | EN300-2004321-2.5g |
[2-(3-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2229509-78-6 | 2.5g |
$2492.0 | 2023-09-16 | ||
Enamine | EN300-2004321-0.25g |
[2-(3-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2229509-78-6 | 0.25g |
$1170.0 | 2023-09-16 | ||
Enamine | EN300-2004321-10g |
[2-(3-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2229509-78-6 | 10g |
$5467.0 | 2023-09-16 | ||
Enamine | EN300-2004321-1g |
[2-(3-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2229509-78-6 | 1g |
$1272.0 | 2023-09-16 | ||
Enamine | EN300-2004321-10.0g |
[2-(3-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2229509-78-6 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-2004321-5.0g |
[2-(3-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2229509-78-6 | 5g |
$3687.0 | 2023-05-31 | ||
Enamine | EN300-2004321-1.0g |
[2-(3-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2229509-78-6 | 1g |
$1272.0 | 2023-05-31 | ||
Enamine | EN300-2004321-0.05g |
[2-(3-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
2229509-78-6 | 0.05g |
$1068.0 | 2023-09-16 |
2-(3-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
5. Book reviews
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
2-(3-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamineに関する追加情報
2-(3-Bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine (CAS No. 2229509-78-6): A Comprehensive Overview
2-(3-Bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine (CAS No. 2229509-78-6) is a specialized organic compound with a unique structural framework that combines a cyclopropylmethanamine backbone with a brominated dimethoxyphenyl moiety. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug discovery and material science. The presence of both bromo and dimethoxy functional groups enhances its reactivity, making it a versatile intermediate for further chemical modifications.
The molecular structure of 2-(3-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine features a cyclopropyl ring attached to a methanamine group, which is further linked to a phenyl ring substituted with bromine and two methoxy groups. This arrangement imparts distinct electronic and steric properties, influencing its interactions in biological systems or synthetic pathways. Researchers often explore such compounds for their potential as enzyme inhibitors, receptor modulators, or precursors for advanced materials.
In recent years, the demand for cyclopropyl-containing compounds like 2-(3-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine has surged, driven by their relevance in medicinal chemistry. Cyclopropyl groups are known to improve metabolic stability and bioavailability in drug candidates, making them a hotspot in the development of central nervous system (CNS) therapeutics and anti-inflammatory agents. The bromine atom in this compound also offers a handle for further derivatization via cross-coupling reactions, a technique widely used in modern organic synthesis.
From an industrial perspective, CAS No. 2229509-78-6 is often sought after by pharmaceutical companies and research institutions focusing on high-throughput screening and structure-activity relationship (SAR) studies. Its unique combination of functional groups allows for the exploration of novel chemical spaces, which is critical in addressing unmet medical needs. Additionally, the dimethoxy substituents contribute to its solubility profile, facilitating its use in various experimental settings.
The synthesis of 2-(3-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine typically involves multi-step organic reactions, including bromination, cyclopropanation, and amine functionalization. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, ensuring higher yields and purity. These innovations align with the growing emphasis on green chemistry and sustainable manufacturing practices in the chemical industry.
In the context of drug discovery, this compound has been investigated for its potential role in modulating neurotransmitter systems. The cyclopropylmethanamine moiety, in particular, is structurally analogous to certain psychoactive compounds, sparking interest in its pharmacological properties. However, it is crucial to note that 2-(3-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine is strictly used for research purposes and is not approved for therapeutic use.
Market trends indicate a rising interest in brominated aromatic compounds due to their utility in agrochemicals, dyes, and specialty chemicals. The bromine atom in CAS No. 2229509-78-6 enhances its electrophilic character, enabling diverse chemical transformations. This versatility makes it a valuable building block for synthesizing complex molecules with tailored properties.
For researchers and procurement specialists, sourcing high-quality 2-(3-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine is essential. Reputable suppliers provide detailed analytical data, including HPLC, NMR, and mass spectrometry results, to ensure compliance with research standards. Storage recommendations typically include keeping the compound in a cool, dry environment, protected from light to maintain stability.
In summary, 2-(3-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine (CAS No. 2229509-78-6) represents a fascinating intersection of chemistry and pharmacology. Its structural features and functional groups offer broad applicability in scientific research, particularly in the design of novel bioactive molecules. As the field of precision medicine advances, compounds like this will continue to play a pivotal role in unlocking new therapeutic possibilities.
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